molecular formula C14H12N2O4 B2607445 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxamide CAS No. 320420-28-8

3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxamide

Cat. No.: B2607445
CAS No.: 320420-28-8
M. Wt: 272.26
InChI Key: WFLLZFUNUCRNBH-UHFFFAOYSA-N
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Description

3-(Benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxamide is a pyran-derived heterocyclic compound characterized by a benzoylamino substituent at position 3, a methyl group at position 6, and a carboxamide group at position 3. This structure facilitates intermolecular interactions, particularly hydrogen bonding, which influences its crystallographic behavior. Studies demonstrate that the compound forms centrosymmetric hydrogen-bonded dimers via N–H···O interactions between the amide and lactone carbonyl groups of adjacent molecules . Such interactions are critical for stabilizing its crystalline lattice, as observed in related derivatives like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate .

Properties

IUPAC Name

5-benzamido-2-methyl-6-oxopyran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-8-10(12(15)17)7-11(14(19)20-8)16-13(18)9-5-3-2-4-6-9/h2-7H,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLLZFUNUCRNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-6-methyl-2-oxo-2H-pyran-5-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzoyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoylamino derivatives.

Scientific Research Applications

3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural homology with esters and carboxamides of the pyran family. Key comparisons include:

Compound Name Substituents (Position) Melting Point (°C) Biological Activity Crystallographic Features Reference
3-(Benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxamide Carboxamide (5) Not reported Potential anti-inflammatory* Hydrogen-bonded dimer (N–H···O)
Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate Ester (5) Not reported Local anesthetic, platelet antiaggregating Centrosymmetric dimer
Ethyl 6-substituted derivatives Varied ester/alkyl groups (6) Not reported Anti-inflammatory (>ibuprofen) Not characterized
E-4d (Pyridazin derivative) Chloro, pyridazin (heterocycle) 187–189 Undisclosed
E-4b (Triazolopyridazin derivative) Triazolo[4,3-b]pyridazin 253–255 Undisclosed

Key Observations :

  • Substituent Impact: Replacing the ester group (e.g., in methyl or ethyl derivatives) with a carboxamide at position 5 alters hydrogen-bonding capacity and solubility.
  • Heterocyclic Variations : Pyridazin and triazolopyridazin analogs (e.g., E-4d, E-4b) exhibit higher melting points (187–255°C), suggesting increased rigidity from fused heterocycles compared to pyran-based compounds .

Pharmacological Activity

  • Anti-inflammatory Potential: Ethyl/methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates demonstrate significant anti-inflammatory activity, surpassing ibuprofen in some cases . The carboxamide derivative may exhibit modified pharmacokinetics due to slower metabolic degradation, though direct data are lacking.
  • Diverse Activities : Ester derivatives also show local anesthetic and platelet antiaggregating effects, highlighting the role of substituents in modulating biological targets .

Crystallographic and Hydrogen-Bonding Patterns

The target compound’s hydrogen-bonded dimerization mirrors patterns seen in methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, where N–H···O interactions between amide and lactone groups drive crystal packing . Etter’s graph set analysis () provides a framework for understanding these interactions, emphasizing the predictability of hydrogen-bond networks in designing stable crystalline forms .

Biological Activity

3-(Benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxamide is a synthetic organic compound belonging to the class of pyran-2-one derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including a benzoylamino group and a carboxamide group, suggest diverse interactions with biological targets.

  • Molecular Formula : C14H12N2O4
  • Molecular Weight : 272.26 g/mol
  • CAS Number : 320420-28-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may inhibit enzymatic pathways involved in cell proliferation, which is significant for its potential anticancer properties. The exact molecular targets are still under investigation, but preliminary studies suggest that it may modulate the activity of enzymes related to cancer progression and microbial resistance.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial effects. For instance, derivatives of pyranones have shown activity against various bacterial strains, suggesting that this compound could also possess similar properties.

Study 1: Anticancer Activity

A recent study investigated the anticancer effects of various pyran derivatives, including those structurally related to this compound. The results indicated that certain derivatives inhibited the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The study highlighted the importance of functional groups in enhancing biological activity.

CompoundIC50 (µM)Mechanism of Action
Pyran Derivative A15Apoptosis induction
Pyran Derivative B25Cell cycle arrest
This compoundTBDTBD

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyranone derivatives. It was found that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study suggested that the presence of the benzoylamino group enhances membrane permeability, contributing to their antimicrobial efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Q & A

Basic: What are the established synthetic routes for 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxamide, and how are key intermediates characterized?

The compound is typically synthesized via multi-step reactions, starting with the condensation of benzoylated amines with substituted pyran precursors. For example, a related pyran derivative was synthesized by reacting 3-aminopyran intermediates with benzoyl chloride under reflux in dichloromethane, followed by carboxamide formation using activated esters . Key intermediates are characterized using 1H/13C NMR to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight. X-ray crystallography is critical for resolving stereochemical ambiguities in intermediates, as demonstrated in analogous pyran-carboxamide structures .

Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR): 1H NMR (400 MHz, DMSO-d6) is used to identify protons on the pyran ring (δ 6.2–7.1 ppm) and benzoylated amide (δ 7.5–8.3 ppm). 13C NMR confirms carbonyl groups (C=O at ~165–175 ppm) .
X-ray crystallography: Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, critical for validating the planar pyran-oxo system .
High-Performance Liquid Chromatography (HPLC): Monitors purity (>95%) and detects byproducts, with C18 columns and acetonitrile/water gradients .

Basic: What preliminary biological screening approaches are suitable for assessing its bioactivity?

Initial screening involves enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM, using fluorometric or colorimetric readouts. For example, structurally similar pyran-carboxamides showed IC50 values of ~10 µM against inflammatory enzymes like COX-2 . In vitro cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with dose-response curves to calculate EC50 .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?

Optimization requires Design of Experiments (DoE) to test variables:

  • Catalysts: Palladium (0.5 mol%) enhances coupling reactions, while CuI (1.2 equiv) improves amidation .
  • Solvents: Polar aprotic solvents (DMF, DMSO) increase solubility but may promote side reactions; dichloromethane balances reactivity and selectivity .
  • Temperature: Reflux (~80°C) accelerates cyclization but must be balanced with thermal decomposition risks .
    Statistical tools like ANOVA identify significant factors, with HPLC tracking side products .

Advanced: How should researchers resolve contradictions in reported reaction conditions or spectral data?

Contradictions often arise from solvent polarity or crystallographic packing effects. For example:

  • NMR shifts: Discrepancies in benzoyl proton signals (δ 7.5 vs. 7.8 ppm) may stem from solvent (CDCl3 vs. DMSO-d6). Cross-validate using COSY and HSQC .
  • Reaction yields: Divergent yields (40% vs. 70%) for similar procedures may result from trace moisture or oxygen. Use Schlenk lines for air-sensitive steps .

Advanced: What computational methods aid in predicting reactivity or binding modes?

Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites on the pyran ring. For example, Fukui indices highlight the 2-oxo group as reactive .
Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., ATP-binding pockets), with binding energies validated by IC50 correlations .

Advanced: What mechanistic insights exist for its participation in cycloaddition or nucleophilic substitution?

The 2-oxo-pyran core undergoes 1,3-dipolar cycloaddition with nitrile oxides, confirmed by trapping experiments and LC-MS monitoring . For nucleophilic substitution at the 5-carboxamide, kinetic studies (e.g., Eyring plots) reveal a two-step mechanism: initial proton abstraction by base (e.g., K2CO3), followed by SN2 displacement .

Advanced: How do solvent polarity and proticity influence its stability and reactivity?

  • Polar aprotic solvents (DMF): Stabilize transition states in amidation but may hydrolyze the pyran-oxo group over prolonged heating .
  • Protic solvents (MeOH): Reduce reaction rates due to hydrogen bonding with the carboxamide, as shown by kinetic isotope effects (kH/kD = 2.1) .
    Accelerated stability studies (40°C/75% RH) in varying solvents guide storage conditions .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

  • Continuous flow reactors: Minimize residence time for thermally labile intermediates, reducing decarboxylation byproducts .
  • Scavenging agents: Molecular sieves (3Å) absorb water in amidation steps, suppressing hydrolysis .
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress, enabling real-time adjustments .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

The compound’s low melting point (<150°C) and polymorphism complicate crystallization. Strategies include:

  • Seeding: Introduce pre-formed crystals to induce controlled nucleation .
  • Solvent mixtures: Ethanol/water (7:3) improves crystal lattice integrity, confirmed by PXRD .
  • High-pressure crystallization: Enhances packing efficiency, as demonstrated for related carboxamides .

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